Rabeprazole-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

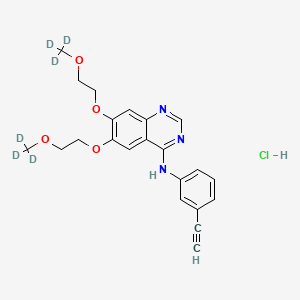

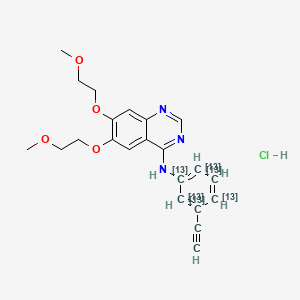

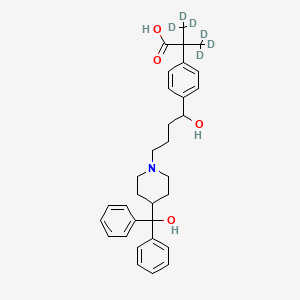

Rabeprazole-d4 is a deuterated form of rabeprazole, a proton pump inhibitor used to reduce stomach acid production. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

Target of Action

Rabeprazole-d4, also known as Rabeprazole D4, primarily targets the H+/K+ ATPase enzyme , also known as the gastric proton pump , in the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces the production of stomach acid .

Mode of Action

This compound is a prodrug, which means it is activated in the acidic environment of the stomach. Once activated, it inhibits the H+/K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion . This action is dose-dependent, meaning the degree of suppression increases with the dose of this compound .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme by this compound affects the biochemical pathway of gastric acid production. This leads to a decrease in stomach acidity, which can help in the healing of gastrointestinal ulcers and the management of gastroesophageal reflux disease (GERD) . Additionally, this compound has been shown to inhibit cell pyroptosis in gastric epithelial cells, leading to a decrease in the maturation and secretion of IL-1β and IL-18 .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties among proton pump inhibitors. Most importantly, its clearance is largely nonenzymatic and less dependent on the cytochrome P450 isoenzyme CYP2C19 than other drugs in its class . This results in greater consistency of pharmacokinetics across a wide range of patients, particularly those with different CYP2C19 genotypes .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion, which can lead to the healing of gastrointestinal ulcers and the alleviation of GERD symptoms . Additionally, it has been shown to inhibit cell pyroptosis in gastric epithelial cells, leading to a decrease in the maturation and secretion of IL-1β and IL-18 . This could potentially have implications for the treatment of conditions involving inflammation and cell death.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Helicobacter pylori, a common pathogen in the development of peptic ulcers, can enhance the effect of proton pump inhibitors . Additionally, the pKa of this compound, which influences its accumulation at its site of action, can also affect its onset and potency .

Biochemical Analysis

Biochemical Properties

Rabeprazole-d4, like its parent compound Rabeprazole, interacts with the H+/K+ ATPase, an enzyme found on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion .

Cellular Effects

This compound has been shown to influence various cellular processes. . Pyroptosis is a form of programmed cell death that is associated with inflammation. This compound was found to inhibit this process, leading to a decrease in the secretion of inflammatory cytokines IL-1β and IL-18 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the H+/K+ ATPase enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the final transport of hydrogen ions into the gastric lumen, effectively reducing gastric acid secretion . This mechanism is selective and irreversible, making this compound an effective inhibitor of gastric acid production .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, studies on Rabeprazole suggest that its effects do not accumulate over time with continuous daily administration

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently unavailable. Studies on Rabeprazole have shown that its effects can vary with different dosages

Metabolic Pathways

This compound can then be further metabolized, both non-enzymatically and enzymatically

Subcellular Localization

Given its role as a proton pump inhibitor, it is likely that it localizes to the secretory surface of gastric parietal cells where the H+/K+ ATPase enzyme is found

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rabeprazole-d4 involves the incorporation of deuterium atoms into the rabeprazole molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes:

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.

Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rabeprazole-d4 undergoes various chemical reactions, including:

Oxidation: Conversion of the sulfur atom in the molecule to a sulfoxide or sulfone.

Reduction: Reduction of the sulfoxide group back to a sulfide.

Substitution: Replacement of functional groups in the molecule with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound.

Scientific Research Applications

Rabeprazole-d4 is widely used in scientific research for:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of rabeprazole in the body.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of rabeprazole.

Drug Interaction Studies: Understanding how rabeprazole interacts with other drugs and its impact on drug efficacy and safety.

Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.

Comparison with Similar Compounds

Rabeprazole-d4 is compared with other proton pump inhibitors such as:

Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Lansoprazole: Similar to rabeprazole but with variations in its metabolic pathways and efficacy.

Esomeprazole: The S-isomer of omeprazole, offering improved pharmacokinetics and efficacy in some patients.

Uniqueness

This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug interaction research.

Properties

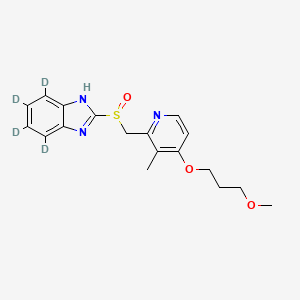

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-ZDPIWEEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.